alpha-(4-Methylsulfonylphenyl)benzylamine
Description
The strategic importance of alpha-(4-Methylsulfonylphenyl)benzylamine in chemical research is best understood by dissecting its structural components. The molecule integrates a chiral benzylamine (B48309) core, a cornerstone in asymmetric synthesis, with a methylsulfonylphenyl group, a feature known to impart valuable physicochemical properties to organic compounds. This unique combination renders it a valuable building block for the construction of more complex molecular architectures.
Alpha-substituted benzylamine scaffolds are classified as "privileged motifs" in medicinal chemistry, frequently appearing in the structures of approved pharmaceutical agents. researchgate.netacs.org Their prevalence is due to their utility as versatile intermediates and their intrinsic biological activities. openmedicinalchemistryjournal.com The chiral nature of many alpha-substituted benzylamines, where the carbon atom adjacent to the nitrogen and the phenyl ring is a stereocenter, makes them indispensable in the field of asymmetric synthesis. sigmaaldrich.comnumberanalytics.com
Chiral amines are widely employed as resolving agents for racemic mixtures of acids and as chiral bases in enantioselective reactions. sigmaaldrich.com Furthermore, they serve as crucial building blocks for the synthesis of enantiomerically pure compounds, which is paramount in the pharmaceutical industry where the stereochemistry of a drug can dictate its efficacy and safety. researchgate.netnumberanalytics.com The synthesis of these scaffolds has been a focus of extensive research, with methods like copper-catalyzed cross-dehydrogenative coupling and NiH-catalyzed asymmetric hydroarylation providing direct access to these valuable structures. acs.orgnih.gov The benzyl (B1604629) group itself is a useful component in synthesis, as it can act as a removable protecting group for the amine, allowing for further chemical transformations. wikipedia.org
Sulfonyl-containing compounds, particularly sulfones (R-SO₂-R'), represent a major class of organosulfur compounds that have garnered significant interest from organic and medicinal chemists. nih.gov The sulfonyl group is a key feature in a multitude of biologically active molecules, including antibacterial, anti-cancer, and anti-inflammatory agents. thieme-connect.comnih.gov Its incorporation into a molecule can profoundly influence its properties and function.
The sulfonyl group is a strong electron-withdrawing group, is relatively stable, and can act as a hydrogen-bond acceptor. sioc-journal.cn In drug design, introducing a sulfonyl moiety can enhance metabolic stability, modulate solubility, and improve the pharmacokinetic profile of a compound. sioc-journal.cn Sulfones are also highly versatile synthetic intermediates, often described as "chemical chameleons" due to their ability to participate in a wide array of chemical transformations. nih.govthieme-connect.com They are crucial in classic reactions like the Julia olefination and the Ramberg–Bäcklund reaction, which are fundamental carbon-carbon bond-forming strategies in organic synthesis. thieme-connect.com The methylsulfonyl group, in particular, is a common motif in medicinal chemistry, valued for its ability to improve drug-like properties such as solubility and metabolic stability. namiki-s.co.jp
This compound is strategically positioned at the intersection of chiral amine synthesis and the application of sulfonyl groups. While not typically a final product itself, it serves as a highly valuable intermediate or building block in the synthesis of more complex, high-value molecules. Its structure offers the dual advantages of a chiral amine for stereocontrolled synthesis and a methylsulfonylphenyl group for modulating the properties of the final compound.
In contemporary organic synthesis, there is a high demand for modular building blocks that allow for the efficient and predictable construction of target molecules. This compound fits this role perfectly. It can be used to introduce a chiral amine center, a common requirement for biologically active compounds. researchgate.netnih.gov Simultaneously, it incorporates the 4-methylsulfonylphenyl moiety, which can engage in hydrogen bonding and enhance metabolic resistance in a potential drug candidate. sioc-journal.cn Researchers synthesizing novel compounds, for instance, have utilized precursors like p-methylsulfonyl acetophenone (B1666503) to build complex heterocyclic systems with demonstrated biological activities. nih.gov The presence of the benzylamine structure allows for its use in creating libraries of compounds for screening purposes, such as in the solid-phase synthesis of benzylamine-derived sulfonamides. nih.gov Therefore, this compound is a key reagent for chemists aiming to combine stereochemical control with the beneficial electronic and pharmacokinetic properties imparted by the sulfonyl group.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4-methylsulfonylphenyl)-phenylmethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S/c1-18(16,17)13-9-7-12(8-10-13)14(15)11-5-3-2-4-6-11/h2-10,14H,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYBYEQCJDVSSKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(C2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for Alpha 4 Methylsulfonylphenyl Benzylamine
Direct Synthesis Approaches to Substituted Benzylamines
The formation of the C-N bond in benzylamines is a primary focus of synthetic organic chemistry. Various protocols have been developed to achieve this transformation efficiently, ranging from classical two-step procedures to more complex, one-pot multicomponent strategies.
Reductive Amination Protocols for Benzylamine (B48309) Derivatives
Reductive amination is one of the most widely used and versatile methods for synthesizing amines. The process typically involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine or ammonia (B1221849) to form an intermediate imine or enamine, which is then reduced in situ or in a subsequent step to the desired amine.
For the synthesis of alpha-(4-Methylsulfonylphenyl)benzylamine, this strategy could be envisioned in two primary ways:
Reaction of 4-(methylsulfonyl)benzaldehyde (B46332) with benzylamine.
Reaction of benzaldehyde (B42025) with 1-(4-methylsulfonylphenyl)methanamine.
The reaction is commonly facilitated by a variety of reducing agents. The choice of reductant is crucial to ensure that the imine is reduced selectively without affecting the carbonyl starting material.
| Reducing Agent | Typical Conditions | Advantages |
| Sodium borohydride (B1222165) (NaBH₄) | Methanol or Ethanol, room temperature | Cost-effective, mild, readily available. mdpi.com |
| Sodium triacetoxyborohydride (B8407120) (STAB) | Dichloroethane (DCE) or Tetrahydrofuran (THF), room temperature | Mild and selective, tolerates a wide range of functional groups. |
| Catalytic Hydrogenation (H₂) | Pd/C, PtO₂, or Raney Ni catalyst, various pressures | "Green" reagent, high yields, but may reduce other functional groups. researchgate.net |
| α-Picoline-borane | Methanol, water, or neat, often with acetic acid | Effective in various solvents, including environmentally benign options. |
A typical two-step process involves forming the imine by reacting the aldehyde and amine, often with azeotropic removal of water, followed by hydrogenation of the isolated imine. researchgate.net More conveniently, one-pot procedures where the carbonyl compound, amine, and a selective reducing agent are mixed together are often preferred. scimplify.com
Multicomponent Reaction (MCR) Strategies for C-N Bond Formation
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all reactants, offer a highly efficient route to complex molecules. chemicalbook.com For C-N bond formation in benzylamine synthesis, MCRs can assemble the target structure in a convergent and atom-economical fashion.
One prominent example is the Petasis reaction, a three-component reaction of an amine, a carbonyl compound, and an organoboronic acid. google.com To synthesize the target molecule, one could potentially use benzylamine, formaldehyde (B43269) (or a suitable aldehyde), and a 4-(methylsulfonyl)phenylboronic acid. This approach forges the C-C bond and the C-N bond in a single step.
Another relevant MCR is the copper-catalyzed carboamination of styrenes. This reaction combines a styrene, an amine derivative, and a carbon source (like an alkyltrifluoroborate) to generate substituted benzylamine structures. google.com
| MCR Type | Reactants | Potential Application for Target Molecule |
| Petasis Reaction | Amine, Aldehyde, Boronic Acid | Benzylamine + Formaldehyde + 4-(Methylsulfonyl)phenylboronic acid |
| Ugi Reaction | Aldehyde, Amine, Isocyanide, Carboxylic Acid | Could be adapted to form a precursor to the target benzylamine. |
| Mannich-like Reactions | Aromatic Halide, Amine, Paraformaldehyde | Zinc-mediated reaction to form functionalized tertiary benzylamines, adaptable for secondary amines. google.com |
These reactions often proceed under mild conditions and can generate molecular diversity efficiently, making them attractive for library synthesis and drug discovery.
C-C Coupling Reactions in Benzylamine Synthesis
Cross-coupling reactions are powerful tools for forming carbon-carbon bonds. In the context of benzylamine synthesis, they can be employed to attach one of the aryl rings to the central benzylic carbon.
A notable strategy involves the metal-free deaminative coupling of benzylamines with arylboronic acids. nih.gov In this approach, a primary benzylamine is treated with a nitrosating agent (like isoamyl nitrite) to convert the amino group into a good leaving group in situ. This allows for the subsequent coupling with an arylboronic acid, such as 4-(methylsulfonyl)phenylboronic acid, to form a new C-C bond. nih.gov
Alternatively, methods involving the addition of organometallic reagents to imines are well-established. nih.gov An imine formed from benzaldehyde and a suitable nitrogen source could be reacted with a Grignard or organolithium reagent derived from a 4-(methylsulfonyl)phenyl halide to construct the final carbon skeleton.
Preparation of the 4-Methylsulfonylphenyl Moiety in Complex Architectures
The 4-methylsulfonylphenyl group is a common pharmacophore found in many biologically active molecules, valued for its ability to act as a hydrogen bond acceptor and to improve pharmacokinetic properties. Its incorporation into a target molecule can be achieved either by starting with a building block already containing the moiety or by forming it at a suitable stage in the synthesis.
Oxidation Reactions of Methylthio-Containing Precursors
A common and efficient strategy for introducing the methylsulfonyl group is through the oxidation of a corresponding methylthio (or thioether) precursor. The 4-(methylthio)phenyl group can be carried through several synthetic steps before being oxidized to the sulfone at a late stage. This approach is often advantageous as the thioether is generally more stable to a wider range of reaction conditions than the sulfone.
The oxidation of the sulfide (B99878) to the sulfone can be achieved with a variety of oxidizing agents. The reaction typically proceeds via a sulfoxide (B87167) intermediate, and controlling the stoichiometry of the oxidant can sometimes allow for the isolation of the sulfoxide if desired.
| Oxidizing Agent | Typical Solvent(s) | Key Features |
| Hydrogen Peroxide (H₂O₂) | Acetic Acid | Often used with a catalyst like sodium tungstate; cost-effective for large-scale synthesis. prepchem.com |
| meta-Chloroperoxybenzoic acid (mCPBA) | Dichloromethane (DCM), Chloroform | Highly effective and reliable, often provides clean conversion. google.com |
| Potassium peroxymonosulfate (B1194676) (Oxone®) | Methanol/Water | A versatile and powerful oxidant, often used in a buffered system. |
| Imidazolium fluorochromate (IFC) | Acetonitrile/Water | A mild and selective chromium(VI) reagent. scispace.com |
For example, a synthetic route could begin with 4-(methylthio)benzaldehyde, which would undergo reductive amination with benzylamine. The resulting alpha-(4-methylthiophenyl)benzylamine would then be oxidized using an agent like mCPBA to yield the final this compound product. google.com
Incorporation of 2-Hydroxy-1-(4-(methylsulfonyl)phenyl)ethan-1-one as a Building Block
Starting with functionalized building blocks that already contain the 4-methylsulfonylphenyl moiety is another powerful strategy. The compound 2-Hydroxy-1-(4-(methylsulfonyl)phenyl)ethan-1-one is an example of such a synthon. This α-hydroxy ketone provides multiple reactive sites for elaboration into the target benzylamine.
A plausible synthetic pathway utilizing this building block could involve the following transformations:
Protection of the hydroxyl group : The secondary alcohol could be protected with a suitable protecting group (e.g., silyl (B83357) ether) to prevent interference in subsequent steps.
Reductive Amination : The ketone functionality can be directly converted to the amine via reductive amination. Reacting the protected α-hydroxy ketone with ammonia or a protected ammonia equivalent in the presence of a reducing agent would generate the corresponding amine.
Deprotection : Removal of the hydroxyl protecting group would yield a precursor that could be further functionalized if needed.
Alternatively, the ketone could be used in other classical amine syntheses, such as the Leuckart-Wallach reaction. The presence of the hydroxyl group offers a handle for further molecular diversification or could be removed via a deoxygenation protocol if the simple benzylamine is the final target. Ketones bearing the 4-methylsulfonylphenyl group are valuable intermediates in the synthesis of various pharmaceuticals, highlighting the utility of this general class of building blocks. scimplify.com
Convergent and Divergent Synthetic Pathways to α-(4-Methylsulfonylphenyl)benzylamine and Analogues
The construction of α-(4-methylsulfonylphenyl)benzylamine and its analogues can be efficiently achieved through both convergent and divergent synthetic strategies. These approaches allow for the systematic variation of the structural components of the target molecule, facilitating the exploration of its chemical space.
A common and direct method for the synthesis of the parent compound, α-(4-Methylsulfonylphenyl)benzylamine, is through reductive amination . This well-established reaction involves the condensation of an aldehyde with an amine to form an imine, which is then reduced in situ to the corresponding amine. masterorganicchemistry.comorganic-chemistry.org For the synthesis of α-(4-Methylsulfonylphenyl)benzylamine, this would typically involve the reaction of 4-(methylsulfonyl)benzaldehyde with benzylamine.
The key intermediate, 4-(methylsulfonyl)benzaldehyde, is a stable, crystalline solid that serves as a crucial building block in the synthesis of various pharmaceutical compounds. innospk.comnih.gov Its preparation can be achieved through methods such as the oxidation of 4-(methylthio)benzaldehyde. google.com
Convergent Synthetic Pathways
A convergent synthesis involves the separate synthesis of key fragments of a molecule, which are then coupled together in the final stages. This approach is often more efficient for the synthesis of a single target molecule. For α-(4-Methylsulfonylphenyl)benzylamine analogues, a convergent strategy would involve the coupling of a pre-functionalized benzylamine derivative with a 4-methylsulfonylphenyl-containing electrophile, or vice versa.
One plausible convergent approach is the reaction of a Grignard reagent derived from a substituted bromobenzene (B47551) with an imine derived from 4-(methylsulfonyl)benzaldehyde. This allows for the introduction of various substituents on the phenyl ring originating from the Grignard reagent.
| Entry | Benzyl (B1604629) Halide Derivative | 4-Methylsulfonylphenyl Derivative | Coupling Method | Product | Yield (%) |
| 1 | Benzylmagnesium bromide | N-(4-methylsulfonylbenzylidene)aniline | Grignard Addition | N-(phenyl)-α-(4-methylsulfonylphenyl)benzylamine | Not specified |
| 2 | 4-Methoxybenzylmagnesium chloride | 4-(methylsulfonyl)benzonitrile | Grignard Addition/Reduction | α-(4-methoxyphenyl)-α-(4-methylsulfonylphenyl)methanamine | Not specified |
| 3 | Phenylmagnesium bromide | N-benzyl-1-(4-(methylsulfonyl)phenyl)methanimine | Grignard Addition | N-benzyl-1-phenyl-1-(4-(methylsulfonyl)phenyl)methanamine | Not specified |
This table presents hypothetical examples based on common organometallic reactions, as specific yield data for these exact convergent syntheses were not available in the searched literature.
Divergent Synthetic Pathways
A divergent synthesis begins with a common intermediate that is then elaborated into a library of structurally related compounds. This strategy is particularly advantageous for creating a series of analogues for biological screening.
A divergent approach to α-(4-Methylsulfonylphenyl)benzylamine analogues could start from a common precursor, such as an α-amino acid or a ketone bearing the 4-methylsulfonylphenyl moiety. This precursor can then be subjected to a variety of reactions to introduce diversity.
For instance, starting from 4-(methylsulfonyl)acetophenone, a variety of aryl groups can be introduced via reactions like the Grignard addition to the ketone, followed by conversion of the resulting tertiary alcohol to the amine. Alternatively, functionalization of a core molecule allows for the introduction of diverse substituents.
| Starting Material | Reagent | Reaction Type | Product Analogue |
| 4-(Methylsulfonyl)benzaldehyde | Substituted Anilines | Reductive Amination | N-(substituted phenyl)-α-(4-methylsulfonylphenyl)benzylamine |
| 4-(Methylsulfonyl)acetophenone | Various Aryl Grignard Reagents | Grignard Reaction, then Amination | α-Aryl-α-(4-methylsulfonylphenyl)methanamine |
| α-(4-Methylsulfonylphenyl)benzylamine | Alkyl Halides | N-Alkylation | N-Alkyl-α-(4-methylsulfonylphenyl)benzylamine |
| α-(4-Methylsulfonylphenyl)benzylamine | Acyl Chlorides | N-Acylation | N-Acyl-α-(4-methylsulfonylphenyl)benzylamine |
This table illustrates potential divergent synthetic routes from common precursors to generate a library of analogues.
The choice between a convergent and divergent strategy depends on the specific goals of the synthesis. For the production of a single, complex analogue, a convergent approach may be more efficient. For the generation of a library of related compounds for screening purposes, a divergent approach from a common intermediate is generally preferred.
Stereochemical Aspects in the Synthesis of Alpha 4 Methylsulfonylphenyl Benzylamine
Asymmetric Synthesis of Chiral Alpha-Substituted Benzylamines
The creation of the chiral center in alpha-substituted benzylamines, including diarylmethylamines like alpha-(4-Methylsulfonylphenyl)benzylamine, is often achieved through the asymmetric addition of a nucleophile to an imine or the functionalization of a benzylamine (B48309) derivative. Key strategies focus on achieving high levels of stereocontrol to yield the desired enantiomer.
Application of Chiral Auxiliaries in Benzylamine Derivatization
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed. This strategy has been extensively applied to the synthesis of chiral amines.
One of the most powerful and widely used chiral auxiliaries for amine synthesis is tert-butanesulfinamide, developed by Ellman. wikipedia.orgnih.gov This auxiliary can be condensed with aldehydes or ketones to form N-sulfinyl imines (sulfinimines). The tert-butanesulfinyl group activates the imine for nucleophilic addition and effectively shields one of its faces, leading to highly diastereoselective additions of organometallic reagents. wikipedia.orgresearchgate.netharvard.edu The resulting sulfinamide can then be readily cleaved under mild acidic conditions to afford the chiral primary amine. researchgate.net
The general process involves two main steps:
Formation of the N-sulfinyl imine : Condensation of a prochiral aldehyde (e.g., benzaldehyde) with an enantiopure tert-butanesulfinamide.
Diastereoselective nucleophilic addition : Reaction of the N-sulfinyl imine with an organometallic reagent (e.g., a Grignard or organolithium reagent derived from a 4-methylsulfonylphenyl precursor). The bulky tert-butyl group directs the nucleophile to the opposite face of the C=N bond. harvard.edu
The diastereoselectivity of the addition can be influenced by the choice of organometallic reagent and the reaction solvent, which in some cases allows for the synthesis of either enantiomer of the final amine product from the same chiral auxiliary. researchgate.net For instance, the addition of phenylmagnesium bromide in toluene (B28343) and phenyllithium (B1222949) in THF to the same N-sulfinyl imine can lead to opposite diastereomers. researchgate.net
Other chiral auxiliaries, such as those based on pseudoephedrine and pseudoephenamine, have also proven effective in asymmetric alkylation reactions to form chiral centers. nih.gov
| Auxiliary | Substrate (Imine) | Reagent | Diastereomeric Ratio (d.r.) | Reference |
| (R)-tert-Butanesulfinamide | N-Benzylidene-tert-butanesulfinamide | Phenylmagnesium bromide | >98:2 | researchgate.net |
| (R)-tert-Butanesulfinamide | N-Benzylidene-tert-butanesulfinamide | Phenyllithium | 10:90 | researchgate.net |
| (R)-tert-Butanesulfinamide | N-(4-Methoxybenzylidene)-tert-butanesulfinamide | Phenylmagnesium bromide | >98:2 | researchgate.net |
| (1S,2S)-Pseudoephenamine | α,β-Unsaturated Amide | Me₂CuLi, then MeI | 98:2 | nih.gov |
Enantioselective Catalysis for Carbon-Nitrogen Bond Formation
Enantioselective catalysis offers a more atom-economical approach to chiral amines by using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. This strategy can involve the formation of either the C-N bond or an adjacent C-C bond that sets the stereocenter.
For the synthesis of diarylmethylamines, rhodium-catalyzed asymmetric arylation of N-sulfonylimines with arylboronic acids has emerged as a powerful method. organic-chemistry.org Chiral diene ligands are often employed to induce high enantioselectivity. The reaction proceeds under mild conditions and tolerates a wide range of functional groups on both the imine and the arylboronic acid. organic-chemistry.org
Another approach involves the transition-metal-free enantioselective α-arylation of benzylamines. nih.govresearchgate.netbris.ac.uk This can be achieved through the enantioselective lithiation of an N-benzyl urea (B33335) derivative using a chiral lithium amide base. The resulting benzyllithium (B8763671) intermediate then undergoes an intramolecular nucleophilic aromatic substitution (SNA_r_) to form the diarylmethylamine product with high enantiomeric excess (ee). nih.govresearchgate.net
Nickel-catalyzed reductive cross-coupling reactions represent another modern strategy for constructing the C(sp²)-C(sp³) bond enantioselectively. nih.govresearchgate.netnih.gov These methods can couple benzylic electrophiles (such as chlorides or N-hydroxyphthalimide esters) with aryl halides, using a chiral ligand to control the stereochemistry of the newly formed C-C bond. nih.gov
| Catalyst System | Reaction Type | Substrates | Enantiomeric Excess (ee) | Reference |
| Rh(I) / Chiral Diene | Asymmetric Arylation | N-Tosylaldimine + Arylboronic Acid | up to 99% | organic-chemistry.org |
| Chiral Lithium Amide | Intramolecular α-Arylation | N'-Aryl-N-benzyl-N-isopropyl urea | up to >99% | nih.govresearchgate.net |
| Pd(II) / Chiral MPAHA Ligand | Kinetic Resolution via C-H Cross-Coupling | Racemic Ns-protected benzylamine + Arylboronic acid ester | up to 96% (recovered SM) | chu-lab.org |
| Ni / Chiral BiOX Ligand | Reductive Cross-Coupling | Benzylic NHP Ester + Aryl Bromide | up to 98% | researchgate.netnih.gov |
Diastereoselective Control in Imine Reduction and Alkylation
Diastereoselective methods rely on a pre-existing chiral center in the substrate to direct the formation of a new stereocenter. In the context of benzylamine synthesis, this often involves the reduction or alkylation of a chiral imine or iminium ion. combichemistry.com
The use of N-tert-butanesulfinyl ketimines is a prime example of this strategy. researchgate.net After the initial condensation to form the chiral sulfinamide, the diastereoselective addition of a second, different aryl group (alkylation) to the ketimine derived from an acetophenone (B1666503) derivative can generate a quaternary stereocenter. nih.govresearchgate.net Similarly, the reduction of N-sulfinyl ketimines, formed from a diaryl ketone and tert-butanesulfinamide, can proceed with high diastereoselectivity to yield the corresponding amine. osi.lv
The stereochemical outcome is dictated by the chiral sulfinyl group, which directs the incoming hydride or nucleophile. The choice of reducing agent or nucleophile, along with the reaction conditions, can be optimized to achieve high diastereomeric ratios. researchgate.net
Stereoselective Functionalization of Benzylamine Precursors
An alternative to building the chiral center via imine chemistry is the direct stereoselective functionalization of a prochiral benzylamine precursor. Palladium-catalyzed enantioselective C-H cross-coupling offers a route for the kinetic resolution of racemic benzylamines. chu-lab.org In this process, a chiral ligand directs the C-H activation and subsequent arylation to occur preferentially on one enantiomer of the starting amine, allowing for the separation of the unreacted, enantiomerically enriched amine and the chiral arylated product. chu-lab.org
Enzymatic and Biocatalytic Approaches to Chiral Benzylamines
Biocatalysis has become a powerful tool for the synthesis of chiral amines, offering high selectivity under mild, environmentally benign conditions. rsc.orgpharmasalmanac.com Enzymes such as transaminases, imine reductases (IREDs), and amine dehydrogenases (AmDHs) are particularly relevant. thieme-connect.deresearchgate.netfrontiersin.org
Reductive Amination: This is one of the most direct methods for synthesizing chiral amines. An enzyme, typically an IRED or AmDH, catalyzes the asymmetric reduction of an imine, which is formed in situ from a ketone and an amine donor (like ammonia (B1221849) or an alkylamine). thieme-connect.deresearchgate.netrsc.org For the synthesis of this compound, this would involve the reductive amination of 4-methylsulfonylbenzophenone with an amine donor, catalyzed by a stereoselective enzyme. Significant research has focused on discovering and engineering these enzymes to broaden their substrate scope and enhance their stability and activity for industrial applications. researchgate.net
Transaminases (TAs): These enzymes catalyze the transfer of an amino group from a donor molecule (like isopropylamine) to a prochiral ketone. This process, known as asymmetric amination, can produce chiral amines with very high enantiomeric excess. frontiersin.org The synthesis of the target compound could be envisioned starting from 4-methylsulfonylbenzophenone.
Lipases: These hydrolases can be used for the kinetic resolution of racemic amines. frontiersin.org In this process, the enzyme selectively acylates one enantiomer of the amine, allowing the unreacted enantiomer and the acylated product to be separated. While effective, this method is inherently limited to a maximum theoretical yield of 50% for the desired enantiomer.
The choice of enzyme and the optimization of reaction conditions are crucial for achieving high conversion and enantioselectivity. Modern techniques like directed evolution are continuously improving the capabilities of these biocatalysts for synthesizing complex chiral amines. researchgate.net
Reaction Mechanisms and Mechanistic Investigations Pertaining to Alpha 4 Methylsulfonylphenyl Benzylamine Synthesis
Mechanistic Elucidation of Benzylamine-Forming Reactions
The formation of the benzylamine (B48309) core of α-(4-Methylsulfonylphenyl)benzylamine often involves the construction of a crucial C-N bond. Reductive amination stands out as a common and efficient method for this transformation, typically proceeding by the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent. wikipedia.orgorganic-chemistry.orgresearchgate.net In the context of synthesizing the target molecule, this would involve the reaction of 4-methylsulfonylbenzaldehyde with benzylamine.
The catalytic cycle for the formation of α-(4-Methylsulfonylphenyl)benzylamine via reductive amination using a metal catalyst (e.g., Palladium, Nickel) and a hydride source (e.g., H₂) typically involves several key steps. While direct studies on this specific molecule are not prevalent, the general mechanism can be inferred.
Initially, the 4-methylsulfonylbenzaldehyde reacts with benzylamine to form a hemiaminal intermediate. This is a reversible reaction. The hemiaminal then undergoes dehydration to form an imine, specifically N-(4-methylsulfonylbenzylidene)benzylamine. This step is often the rate-determining step and can be acid-catalyzed.
The formed imine is then reduced to the final amine product. In catalytic hydrogenation, the imine coordinates to the surface of the metal catalyst. Hydrogen gas is also adsorbed onto the catalyst surface and undergoes homolytic cleavage to form metal-hydride species. The imine is then hydrogenated in a stepwise manner to yield α-(4-Methylsulfonylphenyl)benzylamine, regenerating the active catalyst for the next cycle.
Table 1: Proposed Catalytic Cycle Steps for Reductive Amination
| Step | Reactants | Intermediates/Products | Catalyst Role |
| 1. Imine Formation | 4-Methylsulfonylbenzaldehyde, Benzylamine | Hemiaminal, N-(4-methylsulfonylbenzylidene)benzylamine | Can be acid-catalyzed |
| 2. Catalyst Activation | Metal Catalyst, H₂ | Metal-Hydride Species | Adsorption and activation of H₂ |
| 3. Imine Reduction | N-(4-methylsulfonylbenzylidene)benzylamine, Metal-Hydride | α-(4-Methylsulfonylphenyl)benzylamine | Transfer of hydride to the imine |
| 4. Catalyst Regeneration | Metal Catalyst | Active Catalyst | Ready for the next cycle |
Another important method for C-N bond formation is the palladium-catalyzed arylation of 1,1,3-triaryl-2-azaallyl anions, which provides a versatile route to diarylmethylamines. nih.gov This approach involves the deprotonation of an imine precursor to form a 2-azaallyl anion, which then undergoes palladium-catalyzed cross-coupling with an aryl halide.
The identification and characterization of intermediate species are paramount for a thorough mechanistic understanding. In the synthesis of α-(4-Methylsulfonylphenyl)benzylamine via reductive amination, the primary intermediate is the N-(4-methylsulfonylbenzylidene)benzylamine imine. The stability and reactivity of this imine are influenced by the electronic properties of the substituents on both aromatic rings. The electron-withdrawing nature of the methylsulfonyl group can influence the electrophilicity of the imine carbon, potentially affecting the rate of reduction.
In asymmetric syntheses, which aim to produce a single enantiomer of the chiral amine, the key intermediates are diastereomeric complexes formed between the substrate and a chiral catalyst or auxiliary. nih.govsigmaaldrich.com For instance, in the stereoselective addition of carbanions to N-sulfinylketimines, the N-sulfinyl group controls the configuration of the newly formed stereocenter. nih.gov
Studies on Reactivity and Selectivity in Alpha-Functionalization
Alpha-functionalization of benzylamines or their precursors is a powerful strategy for the synthesis of complex molecules. The reactivity and selectivity of these reactions are governed by both steric and electronic factors. For instance, the presence of the methylsulfonyl group, an electron-withdrawing group, can influence the reactivity of the benzylic position in precursor molecules. mdpi.com
In reactions involving the functionalization of C-H bonds, directing groups are often employed to achieve site selectivity. nih.gov While not directly applied to the named compound in the provided literature, this principle is crucial in modern synthetic chemistry. For example, bimetallic catalysts have been shown to control the selectivity of arylation at either the C-3 position or the benzylic C-H of 2-benzylfurans by modulating catalyst cooperativity. nih.gov
Table 2: Factors Influencing Reactivity and Selectivity
| Factor | Influence on Reaction | Example |
| Electronic Effects | Electron-withdrawing groups can activate or deactivate specific positions. | The methylsulfonyl group can affect the acidity of benzylic protons. mdpi.com |
| Steric Hindrance | Bulky groups can direct reactants to less hindered positions. | Important in achieving regioselectivity in aromatic substitutions. |
| Catalyst Control | Chiral catalysts can induce enantioselectivity. | Asymmetric hydrogenation to form a specific enantiomer. sigmaaldrich.com |
| Directing Groups | Functional groups that guide the catalyst to a specific C-H bond. | Enables selective functionalization of otherwise unreactive positions. nih.gov |
Exploration of Radical and Ionic Mechanisms in Benzylamine Chemistry
The formation and functionalization of benzylamines can proceed through either ionic or radical pathways, and sometimes a combination of both. rsc.orgrsc.org Understanding which mechanism is operative is crucial for predicting reaction outcomes and byproducts.
Ionic Mechanisms: Reductive amination is a classic example of a reaction proceeding through an ionic mechanism, involving nucleophilic attack of the amine on the carbonyl group and subsequent hydride transfer. wikipedia.org Similarly, palladium-catalyzed arylations of 2-azaallyl anions involve polar, organometallic intermediates. nih.gov
Radical Mechanisms: Radical reactions are becoming increasingly important in synthetic organic chemistry. rsc.orgrsc.org For instance, the sulfonylation of benzylic C(sp³)–H bonds can be achieved through photoredox and nickel dual catalysis, which involves the generation of a benzylic radical intermediate. rsc.org While not specifically documented for α-(4-Methylsulfonylphenyl)benzylamine, this type of transformation highlights the potential for radical-mediated pathways in the synthesis of related structures. The stability of the benzylic radical intermediate is a key factor in the success of such reactions.
The choice between an ionic and a radical pathway can often be influenced by the reaction conditions, such as the presence of light, a radical initiator, or a transition metal catalyst capable of single-electron transfer.
Computational and Theoretical Investigations of Alpha 4 Methylsulfonylphenyl Benzylamine
Quantum Chemical Calculations and Electronic Structure Analysis
Density Functional Theory (DFT) Applications to Structural and Electronic Properties
No specific studies applying Density Functional Theory (DFT) to elucidate the structural and electronic properties of alpha-(4-Methylsulfonylphenyl)benzylamine have been identified. Such calculations would typically provide valuable data on optimized molecular geometry, including bond lengths, bond angles, and dihedral angles, as well as electronic properties like Mulliken atomic charges and molecular electrostatic potential maps. While DFT is a common method for studying related aromatic amines and sulfones, dedicated research on this particular compound is absent.
Frontier Molecular Orbital (FMO) Analysis of Reactants and Products
Similarly, a Frontier Molecular Orbital (FMO) analysis, which is crucial for understanding the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), has not been reported for this compound. This type of analysis would offer insights into the compound's nucleophilic and electrophilic sites and predict its behavior in various chemical reactions.
Molecular Modeling and Simulation of Reaction Mechanisms
Transition State Characterization and Reaction Pathway Energetics
The characterization of transition states and the energetics of reaction pathways involving this compound through computational modeling are also areas lacking published research. These investigations are vital for understanding reaction kinetics and mechanisms at a molecular level, but data specific to this compound could not be located.
Computational Prediction of Stereochemical Outcomes
While computational methods are increasingly used to predict the stereochemical outcomes of reactions, no studies have been found that apply these techniques to reactions involving this compound. Such predictions are essential for the asymmetric synthesis of chiral molecules.
Analysis of Intramolecular and Intermolecular Interactions
A detailed computational analysis of the intramolecular and intermolecular interactions governing the structure and properties of this compound is not present in the current body of scientific literature. This would involve studying hydrogen bonding, van der Waals forces, and other non-covalent interactions that influence its physical properties and crystal packing.
Theoretical Studies of Enzyme Catalysis Involving Benzylamine (B48309) Substrates
Computational and theoretical investigations play a crucial role in understanding the interactions between benzylamine substrates, such as this compound, and their target enzymes at a molecular level. These studies provide valuable insights into the binding modes, catalytic mechanisms, and structure-activity relationships that govern enzyme inhibition. Molecular docking simulations and kinetic analyses are primary tools in this theoretical exploration.
Molecular docking studies are frequently employed to predict the binding conformation of benzylamine derivatives within the active site of enzymes like monoamine oxidase B (hMAO-B). nih.govresearchgate.net In a typical study, the three-dimensional structure of the target enzyme is obtained from a protein database, and a grid box is defined around the catalytic site to encompass all potential binding locations. nih.gov For instance, in studies of hMAO-B, this grid is often centered near the flavin (FAD) N5 atom, a key component of the enzyme's catalytic machinery. nih.gov
These simulations can reveal key interactions between the ligand and amino acid residues in the active site. For many benzylamine-based inhibitors, van der Waals forces constitute a significant component of the binding affinity. nih.gov The docking poses can highlight specific residues that form favorable contacts with the inhibitor, contributing to its potency.
Kinetic studies, often presented through Lineweaver-Burk plots, are used to determine the mechanism of enzyme inhibition. researchgate.net For several benzylamine-sulfonamide derivatives, these studies have indicated a non-competitive mode of inhibition. researchgate.netfigshare.combeun.edu.tr This suggests that the inhibitor does not compete directly with the substrate for the active site but rather binds to an allosteric site on the enzyme, thereby altering its catalytic efficiency.
The potency of these inhibitors is quantified by parameters such as the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ). For example, certain novel benzylamine-sulfonamide derivatives have demonstrated significant inhibitory activity against hMAO-B, with IC₅₀ values in the nanomolar range. researchgate.net
Detailed findings from such computational and kinetic studies are often presented in tabular format to facilitate comparison between different compounds.
Table 1: Computational and Kinetic Data for Benzylamine Derivatives as hMAO-B Inhibitors
| Compound | IC₅₀ (µM) | Kᵢ (µM) | Inhibition Type | Key Interacting Residues (from docking) |
|---|---|---|---|---|
| Compound 4i | 0.041 ± 0.001 | 0.036 | Non-competitive | Not explicitly stated |
Data synthesized from studies on benzylamine-sulfonamide derivatives. researchgate.net
These theoretical approaches are instrumental in the rational design of novel and more potent enzyme inhibitors. By understanding the molecular interactions that drive binding and inhibition, researchers can modify the chemical structure of lead compounds to enhance their therapeutic properties.
Application As a Synthetic Intermediate and Building Block in Advanced Organic Synthesis
Utilization in the Construction of Complex Heterocyclic Systems
The amine functionality of α-(4-Methylsulfonylphenyl)benzylamine is a key handle for its incorporation into a wide array of nitrogen-containing heterocyclic systems. While direct examples detailing the use of this specific benzylamine (B48309) derivative are not extensively documented in publicly available literature, its structural motifs are present in various heterocyclic compounds, and its reactivity profile aligns with established synthetic methodologies for heterocycle formation.
For instance, the core structure is related to precursors used in the synthesis of 2-(4-methylsulfonylphenyl) indole (B1671886) derivatives. In these syntheses, a related compound, p-methylsulfonyl acetophenone (B1666503), undergoes Fischer indole synthesis to yield the indole core, which can be further functionalized to produce a variety of derivatives, including benzimidazoles. This suggests the potential for α-(4-Methylsulfonylphenyl)benzylamine or its derivatives to be employed in analogous cyclization strategies.
Furthermore, the general reactivity of benzylamines makes them suitable candidates for various multicomponent reactions (MCRs) that are pivotal in the efficient synthesis of complex heterocycles. MCRs, such as the Ugi, Passerini, and Biginelli reactions, allow for the rapid assembly of diverse molecular scaffolds from simple starting materials in a single synthetic operation. The amine group of α-(4-Methylsulfonylphenyl)benzylamine can readily participate as the amine component in these reactions.
Ugi Reaction : In a typical Ugi four-component reaction (U-4CR), an amine, a carbonyl compound, a carboxylic acid, and an isocyanide combine to form an α-acylamino amide. The use of α-(4-Methylsulfonylphenyl)benzylamine as the amine component would introduce the (4-methylsulfonylphenyl)benzyl motif into the resulting peptidomimetic scaffold, which could then be subjected to post-Ugi modifications to construct more complex heterocyclic systems.
Passerini Reaction : The Passerini three-component reaction involves a carboxylic acid, a carbonyl compound, and an isocyanide to yield an α-acyloxy carboxamide. While not directly incorporating an amine, derivatives of α-(4-Methylsulfonylphenyl)benzylamine could be utilized in post-Passerini transformations to build nitrogen-containing heterocycles.
Biginelli Reaction : This multicomponent reaction classically involves an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793) to form dihydropyrimidinones. While the primary amine of α-(4-Methylsulfonylphenyl)benzylamine is not a direct component in the classical Biginelli reaction, variations and related cyclocondensation reactions could potentially incorporate this amine to generate novel heterocyclic structures.
The application of benzylamine derivatives in cyclization reactions is a cornerstone of heterocyclic synthesis. Intermolecular and intramolecular cyclization reactions, often catalyzed by transition metals or proceeding through radical pathways, provide access to a vast array of N-heterocycles. The bifunctional nature of some reagents enables the modular construction of diverse N-heterocycles from simple alkenes, a strategy that could be adapted for derivatives of α-(4-Methylsulfonylphenyl)benzylamine.
Role in the Modular Assembly of Molecular Architectures
The concept of modular synthesis, where complex molecules are assembled from pre-functionalized building blocks, is a powerful strategy in modern organic chemistry and drug discovery. α-(4-Methylsulfonylphenyl)benzylamine, particularly in its chiral forms, is an excellent candidate for a modular building block or synthon.
The distinct phenyl and 4-methylsulfonylphenyl groups offer sites for differential functionalization, allowing for the systematic variation of molecular properties. The amine group serves as a key point of attachment to a larger molecular scaffold or another building block. When used in its enantiomerically pure form, α-(4-Methylsulfonylphenyl)benzylamine can act as a chiral auxiliary, guiding the stereochemical outcome of subsequent reactions before being incorporated into the final structure. This approach is valuable in the asymmetric synthesis of complex targets.
The modular nature of this compound is particularly evident in its potential application in the synthesis of bis-α-chiral amines. Methodologies that employ sulfinamides for the sequential introduction of chirality can be envisioned utilizing α-(4-Methylsulfonylphenyl)benzylamine as one of the chiral components, leading to the construction of highly substituted and stereochemically rich amine architectures.
Strategies for Derivatization and Generation of Analog Libraries
The generation of compound libraries through combinatorial and parallel synthesis is a fundamental aspect of modern drug discovery. α-(4-Methylsulfonylphenyl)benzylamine provides a versatile scaffold for the creation of such libraries due to the reactivity of its primary amine.
One prominent strategy is the solid-phase synthesis of benzylamine-derived sulfonamide libraries. nih.gov In this approach, a benzylamine derivative can be immobilized on a solid support and subsequently reacted with a diverse range of sulfonyl chlorides to generate a library of sulfonamides. nih.gov This high-throughput methodology allows for the rapid production of a large number of analogs for biological screening. nih.gov
Furthermore, the amine functionality can be readily acylated with a wide variety of carboxylic acids, acid chlorides, or anhydrides to produce a diverse array of amides. These reactions can be performed in parallel, allowing for the systematic exploration of the chemical space around the α-(4-Methylsulfonylphenyl)benzylamine core. The resulting amides can be further modified, expanding the diversity of the generated library.
Multicomponent reactions, as mentioned previously, are also powerful tools for generating analog libraries. By systematically varying the other components in a Ugi or a related MCR, a library of complex molecules all containing the α-(4-Methylsulfonylphenyl)benzylamine core can be rapidly assembled. This approach allows for the exploration of multiple diversity points in a single synthetic operation, significantly accelerating the drug discovery process.
The synthesis of novel benzylamine derivatives with potential biological activity, such as antitubercular agents, highlights the utility of this scaffold in medicinal chemistry. openmedicinalchemistryjournal.com By reacting functionalized salicylaldehydes with various aromatic amines, libraries of benzylamine derivatives can be generated and screened for their biological properties. openmedicinalchemistryjournal.com
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for preparing benzylamine derivatives like alpha-(4-Methylsulfonylphenyl)benzylamine?
- Methodology : Benzylamine derivatives can be synthesized via sulfonamide alkylation (e.g., using methylamine or benzylamine as precursors) . For substituted benzylamines like this compound, electrophilic aromatic substitution (EAS) or coupling reactions may be employed. For example, 4-chloro-3-formyl coumarins react with benzylamines under catalytic conditions to form heterocyclic structures . UV-light-induced radical pathways are also viable for introducing substituents at the α-position of benzylamine .
- Key Considerations : Monitor reaction yields using gas chromatography (GC) and optimize pH/conditions to avoid side reactions.
Q. How can the purity and structural integrity of this compound be validated?
- Methodology :
- Spectroscopy : IR spectra (e.g., NIST data for α-methylbenzylamine) confirm functional groups like -NH₂ and -SO₂ .
- Chromatography : GC retention times and phase change data (e.g., ΔvapH° = 54.9 ± 0.3 kJ/mol) verify volatility and purity .
- Optical Activity : For chiral variants, measure specific rotation (e.g., [α] = -40° for L-α-Methylbenzylamine) .
Q. What safety protocols are critical for handling benzylamine derivatives in the lab?
- Methodology :
- Storage : Keep at 2–8°C in airtight containers to prevent oxidation .
- Exposure Mitigation : Use gloves (risk code R34/R35) and neutralize spills with weak acids (e.g., acetic acid) .
- Toxicity : LD₅₀ values (e.g., 980 mg/kg oral in rabbits) guide safe handling .
Advanced Research Questions
Q. How do substituents like 4-methylsulfonylphenyl affect benzylamine’s binding to enzymes like monoamine oxidase (MAO)?
- Methodology :
- QSAR Analysis : Correlate substituent parameters (e.g., van der Waals volume) with binding affinities to MAO mutants (e.g., Ser209Ala) .
- Kinetic Isotope Effects (KIEs) : Use deuterated analogs to study rate-determining steps (e.g., CH bond cleavage in MAO catalysis) .
- Data Contradictions : Discrepancies in binding data may arise from steric hindrance vs. electronic effects; use molecular docking to resolve .
Q. What mechanistic insights explain the radical-mediated synthesis of benzylamine-substituted tetrahydrofurans (THFs)?
- Methodology :
- Radical Trapping : Use TEMPO to confirm radical intermediates in UV-light-induced THF C(sp³)-H activation .
- Substrate Scope Testing : Vary aryl imines to assess electronic effects on reaction yields (e.g., electron-withdrawing groups reduce yields by 20–30%) .
Q. How can capillary electrophoresis (CE) optimize separation of benzylamine derivatives in complex mixtures?
- Methodology :
- Buffer Optimization : Use discontinuous buffers (e.g., benzoate/benzylamine) to enhance mobility differences. Cathodic migration of benzylamine at pH > 7 aligns with simulation data .
- Validation : Compare experimental CE results with Simul 5 predictions to refine ion migration models .
Q. Why do some biocatalytic reductions (e.g., benzamide to benzylamine) fail under standard conditions?
- Methodology :
- Detection Limits : Improve HPLC/GC-MS sensitivity (e.g., lower benzylamine detection limits to <1 ppm) .
- Enzyme Screening : Test alternative reductases (e.g., Clostridium sporogenes) or cofactor systems (e.g., NADPH regeneration) .
Key Research Gaps
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
